6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ylamine
- 6-Amino-2,4-dihydro-3-methyl-4-(pyridin-4-yl)pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H17N5O |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
6-amino-3-methyl-4-(4-methylphenyl)-1-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O/c1-12-5-7-14(8-6-12)18-16(10-21)19(22)26-20-17(18)13(2)24-25(20)15-4-3-9-23-11-15/h3-9,11,18H,22H2,1-2H3 |
InChI Key |
KZHIAADQROQTOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N |
Origin of Product |
United States |
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